molecular formula C18H21N3O2 B15123296 [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate

[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate

Cat. No.: B15123296
M. Wt: 311.4 g/mol
InChI Key: MNBSTKZBQBRJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate is a compound that features a piperazine ring substituted with an aminophenyl group and an acetate ester. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields.

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of these processes .

Chemical Reactions Analysis

Types of Reactions

[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate

InChI

InChI=1S/C18H21N3O2/c1-14(22)23-18-8-6-17(7-9-18)21-12-10-20(11-13-21)16-4-2-15(19)3-5-16/h2-9H,10-13,19H2,1H3

InChI Key

MNBSTKZBQBRJGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N

Origin of Product

United States

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